molecular formula C28H58O B1582516 Tetradecyl ether CAS No. 5412-98-6

Tetradecyl ether

Cat. No. B1582516
CAS RN: 5412-98-6
M. Wt: 410.8 g/mol
InChI Key: HANWHVWXFQSQGJ-UHFFFAOYSA-N
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Description

Tetradecyl ether, also known as ditetradecyl ether or myristyl ether, is a chemical compound with the formula C28H58O . It is used for research and development purposes .


Synthesis Analysis

Tetradecyl ether can be synthesized through various methods. One such method involves the polymerization of vinyl ethers, where ethylene glycol segments are introduced between the vinyl and the alkyl side chains . Another method involves the reaction of gaseous acetylene or calcium carbide with alcohols .


Molecular Structure Analysis

The molecular structure of Tetradecyl ether is represented by the formula C28H58O . The molecular weight of Tetradecyl ether is 410.774 .


Chemical Reactions Analysis

Ethers, including Tetradecyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

Tetradecyl ether is a chemical compound with the formula C28H58O . The molecular weight of Tetradecyl ether is 410.774 .

Scientific Research Applications

Green Chemistry and Catalysts

Tetradecyl ether and its derivatives, specifically trihexyl (tetradecyl) phosphonium bromide, have been explored in green chemistry as catalysts for O-methylation of hydroxybenzenes using dimethyl carbonate. This process offers a more environmentally friendly route compared to traditional methods, producing phenolic ethers which are commercially significant. The utilization of these catalysts supports recycling and reuse, underlining the advancement in green and sustainable chemical processes (Kabra, Huuhtanen, Keiski, & Yadav, 2016).

SO2 Capture

In the field of environmental protection, tetradecyl ether-linked ionic liquids have been developed for capturing sulfur dioxide (SO2). These dual-functionalized ionic liquids showcase exceptional SO2 absorption capacity through a combination of chemical and physical absorption. This application is critical in reducing harmful SO2 emissions in the atmosphere, demonstrating the versatility of tetradecyl ether in environmental applications (Cui, Wang, Zheng, Guo, Luo, & Li, 2012).

Surfactant Preparation

Tetradecyl ether has been used in the synthesis of surfactants, specifically in the formation of 3-tetradecyloxy-2-hydroxy-propyltriethylammonium chloride. This compound is derived from tetradecyl alcohol and shows promising applications as a finishing agent for cotton fabrics, offering softening properties. Such applications highlight the role of tetradecyl ether in the textile and cosmetic industries (Yang, 2009).

Brominated Flame Retardants

Research has been conducted on the environmental presence and impact of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), which often contain tetradecyl ether structures. These studies emphasize the ecological and health concerns related to the widespread use of such chemicals, with a focus on understanding their sources, behavior, and potential toxicity (de Wit, 2002).

Biobased Fatty Ethers

Tetradecyl ether has been investigated in the synthesis of biobased fatty ethers. These compounds are derived from natural sources and have applications in various industries due to their distinct physical properties, such as melting temperatures and viscosities. This research contributes to the development of sustainable and environmentally friendly materials (Nguyen, Castello, Pezron, Luart, Hecke, & Len, 2017).

Safety And Hazards

When handling Tetradecyl ether, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .

Future Directions

Research on the relationship of comb-like polymer phase change material structures and their heat storage performance is scarce. Therefore, this relationship from both micro and macro perspectives will be studied in the future . The introduction of the ethylene glycol chain was found to be conducive to the crystallization of alkyl side chains .

properties

IUPAC Name

1-tetradecoxytetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANWHVWXFQSQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202465
Record name Dimyristyl ether
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Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl ether

CAS RN

5412-98-6
Record name Tetradecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5412-98-6
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Record name Dimyristyl ether
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Record name Tetradecyl ether
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Record name Tetradecyl ether
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Record name Dimyristyl ether
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Record name Ditetradecyl ether
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Record name DIMYRISTYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
Y Einaga, Y Inaba, M Syakado - Polymer journal, 2006 - nature.com
Micelles of pentaoxyethylene tetradecyl C 14 E 5 and hexaoxyethylene hexadecyl C 16 E 6 ethers in dilute aqueous solutions were characterized by static (SLS) and dynamic light …
Number of citations: 13 www.nature.com
MN Islam, T Kato - Langmuir, 2004 - ACS Publications
We present the adsorption kinetics and surface morphology of the adsorbed monolayers of bis(ethylene glycol) mono-n-tetradecyl ether (C14E2) by film balance and Brewster angle …
Number of citations: 24 pubs.acs.org
Y Sato, H Nakahara, Y Moroi, O Shibata - Langmuir, 2007 - ACS Publications
Solubilization of benzene, toluene, ethylbenzene, n-propylbenzene, n-butylbenzene, and n-pentylbenzene into the micelles of octaethylene glycol monotetradecyl ether (C 14 E 8 ) was …
Number of citations: 9 pubs.acs.org
H Kuroki, E Aida, T Komine, K Matsuoka - Journal of Molecular Liquids, 2021 - Elsevier
Fullerene is insoluble in water owing to its bulky spherical structure composed of 60 carbons. Herein, polyoxyethylene tetradecyl ether-type nonionic surfactants with a varying number …
Number of citations: 3 www.sciencedirect.com
MN Islam, T Kato - Langmuir, 2003 - ACS Publications
… (C14E2), triethylene glycol mono-n-tetradecyl ether (C14E3), tetraethylene glycol mono-n-tetradecyl ether (C14E4), and octaethylene glycol mono-n-tetradecyl ether (C14E8) were …
Number of citations: 67 pubs.acs.org
D Pei, S Chen, W Li, X Zhang - Polymers, 2018 - mdpi.com
… Mono/diethylene glycol n-tetradecyl ether vinyl ethers (C 14 E n VEs) and a series of comb-like polymers-poly(mono/diethylene glycol n-tetradecyl ether vinyl ethers) (PC 14 E n VEs) (n …
Number of citations: 5 www.mdpi.com
E Grell, E Lewitzki, M Von Raumer… - Journal of thermal …, 1999 - akjournals.com
… A narrow, reversible endothermic main transition is found in the aqueous micellar phase of octaethylene glycol tetradecyl ether (C14E8) by DSC, characterized by a transition …
Number of citations: 9 akjournals.com
S Shirai, S Yoshimura, Y Einaga - Polymer journal, 2006 - nature.com
… Micelles of pentaoxyethylene C12E5, hexaoxyethylene C12E6, hepatoxyethylene dodecyl ethers C12E7, and heptaoxyethylene tetradecyl ether C14E7 in dilute aqueous solutions …
Number of citations: 22 www.nature.com
JM Patterson, Z Kortylewicz… - Journal of agricultural and …, 1984 - ACS Publications
… A substantial amount of the mixed ether, dodecyl tetradecyl ether, was formed along with didodecyl and ditetradecyl ethers. In a cytotoxicity screening procedure using cultured Hamster …
Number of citations: 20 pubs.acs.org
S Yoshimura, S Shirai, Y Einaga - The Journal of Physical …, 2004 - ACS Publications
… The size, shape, and flexibility of hexaoxyethylene dodecyl ether C 12 E 6 micelles and hexaoxyethylene tetradecyl ether C 14 E 6 micelles in dilute aqueous solutions were determined …
Number of citations: 56 pubs.acs.org

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